2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and a bromophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures are known to have pharmaceutical properties, including anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
Based on the reactions it undergoes, it can be inferred that it may influence pathways involving free radicals, nucleophiles, and oxidation processes .
Result of Action
Given its potential pharmaceutical properties, it may have effects at the cellular level that contribute to its anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the intermediate imine. This intermediate then undergoes cyclization with thiourea to form the imidazole ring.
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Thioacetamide Substitution: : The imidazole derivative is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to introduce the thioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the imidazole ring or the bromophenyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
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Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group could impart specific binding properties to biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is found in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific applications in materials science or catalysis.
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-10-21-18(24-12-17(20)23)22(16)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUBKUFFKLIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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